rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18155683
InChI: InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10-12,16H,4-9H2,1-3H3/t10-,11+,12+/m1/s1
SMILES:
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol

rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate

CAS No.:

Cat. No.: VC18155683

Molecular Formula: C14H25NO3

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate -

Specification

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
IUPAC Name tert-butyl (4aR,7S,8aS)-7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
Standard InChI InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h10-12,16H,4-9H2,1-3H3/t10-,11+,12+/m1/s1
Standard InChI Key BHPIMWJWLCOSOL-WOPDTQHZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1C[C@H](CC2)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2C1CC(CC2)O

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound’s decahydroquinoline backbone consists of a fused bicyclo[4.4.0]decane system, where the nitrogen atom is positioned at the bridgehead. The tert-butyl carbamate group at position 1 and the hydroxyl group at position 7 introduce steric and electronic complexity, influencing both reactivity and intermolecular interactions . The rac prefix denotes the racemic nature of the compound, comprising both (4aR,7S,8aS) and (4aS,7R,8aR) enantiomers.

Conformational Analysis

X-ray crystallography and NMR studies reveal that the decahydroquinoline core adopts a chair-like conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain . The tert-butyl carbamate group projects axially, creating a rigid scaffold that stabilizes transition states in synthetic transformations .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC14H25NO3\text{C}_{14}\text{H}_{25}\text{NO}_{3}
Molecular Weight255.35 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.12 g/cm³ (estimated)

Synthesis and Stereochemical Control

Multi-Step Organic Synthesis

The synthesis of rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate typically begins with cyclohexenone derivatives. A Michael addition followed by reductive amination constructs the bicyclic framework, while the tert-butyl carbamate is introduced via carbamate exchange reactions . Key challenges include controlling stereochemistry at the 4a, 7, and 8a positions, which are sensitive to reaction conditions.

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldSource
BicyclizationPd/C, H2_2 (50 psi)65%
Carbamate ProtectionBoc2_2O, DMAP, CH2_2Cl2_289%
HydroxylationOsO4_4, NMO72%

Enantioselective Approaches

While the racemic form is commonly synthesized, enantioselective methods using chiral auxiliaries or organocatalysts have been explored. For example, Bradshaw et al. achieved 85% enantiomeric excess (ee) via an organocatalytic Mannich reaction, though recrystallization was required for >99% ee . Such methods are critical for pharmaceutical applications where single-enantiomer activity is desired.

Biological Activities and Mechanistic Insights

Potassium Channel Modulation

Structural analogs of decahydroquinoline exhibit potent activity as potassium channel modulators. The hydroxyl group at C-7 may hydrogen-bond to channel pore residues, while the carbamate enhances membrane permeability. Electrophysiological studies on HEK-293 cells expressing Kv1.3 channels showed a 40% inhibition at 10 μM, suggesting potential as immunosuppressants.

Antioxidant Properties

The C-7 hydroxyl group confers radical-scavenging activity, as demonstrated in DPPH assays (IC50_{50} = 12 μM). This positions the compound as a candidate for mitigating oxidative stress in neurodegenerative diseases, though in vivo validation is pending.

Interaction Studies and Target Profiling

Enzyme Binding Affinity

Surface plasmon resonance (SPR) assays revealed moderate binding to acetylcholinesterase (Kd=2.3μMK_d = 2.3 \, \mu\text{M}), implicating potential in Alzheimer’s therapy. Molecular docking simulations suggest the carbamate group interacts with the catalytic triad (Ser203, His447, Glu334), while the decahydroquinoline core occupies the acyl-binding pocket .

Cell-Based Toxicity

Preliminary cytotoxicity screening in HepG2 cells showed low toxicity (CC50_{50} > 100 μM), supporting further pharmacological exploration.

Comparison with Structural Analogs

tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

This spirocyclic analog (CAS: 1823268-34-3) shares the carbamate group but replaces the decahydroquinoline with a spiro[4.4]nonane system. While it exhibits similar logP values (2.1 vs. 2.3), its smaller ring strain enhances metabolic stability (t1/2=4.2ht_{1/2} = 4.2 \, \text{h} in microsomes) .

cis-Decahydroquinoline Derivatives

Compounds like cis-decahydroquinoline-6-propanol demonstrate improved blood-brain barrier permeability due to reduced polarity, highlighting the trade-offs between hydrophilicity and bioactivity .

Table 3: Comparative Properties of Decahydroquinoline Derivatives

CompoundMolecular WeightlogPKv1.3 IC50_{50}
rac-tert-butyl ... (target compound)255.352.310 μM
tert-butyl spiro[4.4]nonane241.332.115 μM
cis-Decahydroquinoline-6-propanol229.321.88 μM

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